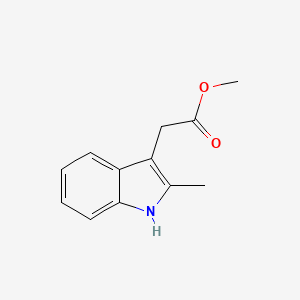
2-Methyl-1H-indole-3-acetic acid methyl ester
Übersicht
Beschreibung
2-Methyl-1H-indole-3-acetic acid methyl ester is a compound with the molecular weight of 203.24 . It is a member of indoles and a methyl ester . It is derived from an indole-3-acetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C12H13NO2 . More detailed structural information may be available in specialized chemical databases .Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties may be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Analytical Techniques and Detection
- Indole-3-acetic acid (IAA) is analyzed in various plant tissues using gas chromatography-mass spectrometry (GC-MS) by monitoring the protonated molecular ion of its methyl ester. This method enables detection limits of 1 nanogram per gram dry weight for IAA in plant tissue, illustrating the utility of this compound in sensitive analytical techniques for plant hormone analysis (Vine et al., 1987).
Chemical Synthesis and Characterization
- Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, a structurally related compound, was studied for its reaction with N-bromosuccinimide, contributing to the understanding of chemical properties and potential synthetic applications of indole derivatives (Irikawa et al., 1989).
Plant Metabolism and Phytohormones
- The compound has been identified in the culture filtrates of Pseudomonas amygdali, indicating its significance as a microbial metabolite with auxin activity, similar to the free acid. This discovery contributes to the understanding of plant-microbe interactions and the role of microbial metabolites in plant growth and development (Evidente et al., 1993).
Pharmaceutical and Medical Research
- Methyl indole-3-acetate undergoes simultaneous iridium-catalyzed borylations, leading to the production of 7-hydroxyoxindole-3-acetate, an antioxidant and endogenous metabolite found in corn. This research showcases the potential for synthesizing biologically active indole derivatives for use in medical and pharmaceutical applications (Homer & Sperry, 2014).
Bioassays and Biological Activities
- Research on the synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters, which are structurally related to 2-Methyl-1H-indole-3-acetic acid methyl ester, reveals significant elongation activity and root formation-promoting effects in various plant species. This illustrates the potential of indole derivatives in agricultural and botanical research (Katayama, 2000).
Wirkmechanismus
Target of Action
Methyl 2-(2-methyl-1H-indol-3-yl)acetate, also known as 2-Methyl-1H-indole-3-acetic acid methyl ester, is an endogenous metabolite
Mode of Action
It’s known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , which can lead to various biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
It’s known that indole derivatives have diverse biological activities . For instance, some indole derivatives have been reported to have antitumor activity .
Eigenschaften
IUPAC Name |
methyl 2-(2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-10(7-12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDPBZUNDJKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444705 | |
| Record name | SBB044946 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78564-10-0 | |
| Record name | SBB044946 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


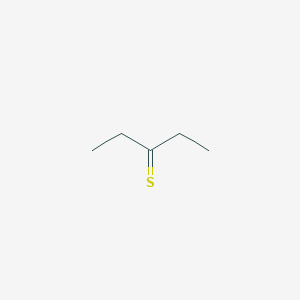
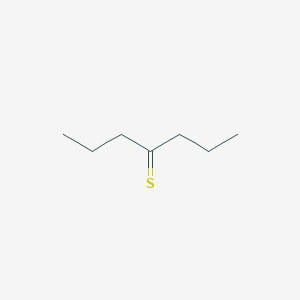

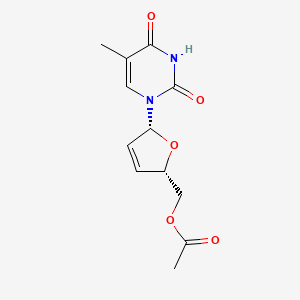
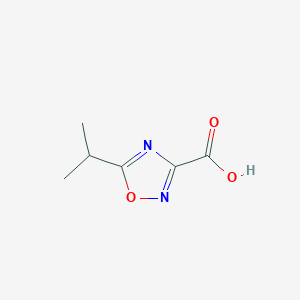
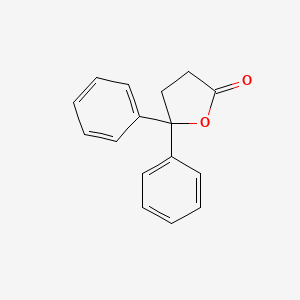
![2-[Bis(2-chloroethyl)amino]ethanol](/img/structure/B3057203.png)
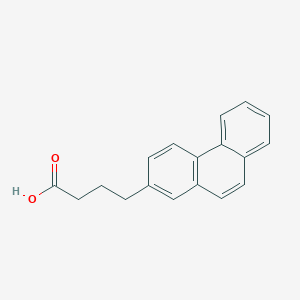
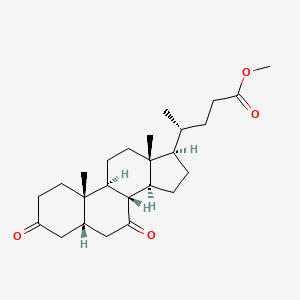
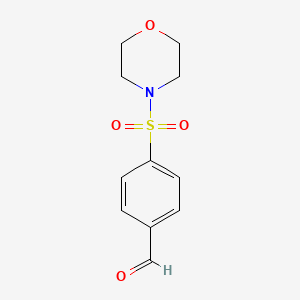


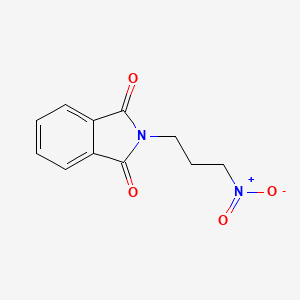
![{3-[(Oxiran-2-yl)methoxy]propyl}silane](/img/structure/B3057215.png)